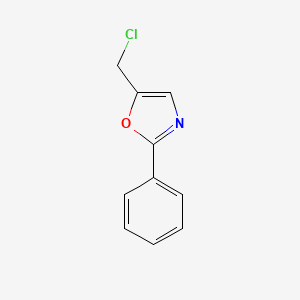
5-(Chloromethyl)-2-phenyl-1,3-oxazole
Cat. No. B3058360
Key on ui cas rn:
89102-78-3
M. Wt: 193.63 g/mol
InChI Key: CDMTXVZVZBKYIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04812470
Procedure details


A solution of chloracetyl chloride (freshly distilled, 1.59 ml, 20 mmol) in ether (10 ml) was added dropwise to a cooled (0° C.) solution of diazomethane in ether (40 mmol, ex 10.8 g Diazald) and stirred until nitrogen had ceased (ca. 10-15 mins). The solvent was blown off using nitrogen and the residual oil containing the diazoketone used without further purification. The 1-chloro-3-diazo propanone was taken up in dichloromethane (50 ml) and added dropwise to a solution of boron trifluoride etherate (4.9 ml, 40 mmol) and benzonitrile (10.2 ml, 100 mmol) in dichloromethane (150 ml) and stirred until nitrogen evolution had ceased. The mixture was then poured onto 20% aqueous sodium hydroxide solution (300 ml), the organic layer separated, washed with brine and dried (MgSO4). Solvent removal then distillation at reduced pressure gave an oil which was further purified by column chromatography (CH2Cl2 as eluant, 20 g silica) to give the title compound (870 mgs, 4.50 mmol, 22%); Vmax (film), 3060, 2960, 1665, 1610, 1550, 1545, 1480, 1450, 1355, 1280, 1125, 1040, 1020, 990, 900, 875, 840, 780, 700 cm-1 ; δH (CDCl3) 4.60 (2H, s, CH2 --Cl), 7.10 (1H, s, CH-4), 7.40 (3H, m, Ph), 7.90 (2H, m, Ph).


[Compound]
Name
diazoketone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two





Name
Yield
22%
Identifiers


|
REACTION_CXSMILES
|
[N+](=C)=[N-].CC[O:6][CH2:7][CH3:8].B(F)(F)F.CCOCC.[C:18](#[N:25])[C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1.[OH-].[Na+].[Cl:28][CH2:29]Cl>>[Cl:28][CH2:29][C:7]1[O:6][C:18]([C:19]2[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=2)=[N:25][CH:8]=1 |f:2.3,5.6|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=[N-])=C
|
|
Name
|
|
|
Quantity
|
10.8 g
|
|
Type
|
reactant
|
|
Smiles
|
CCOCC
|
Step Two
[Compound]
|
Name
|
diazoketone
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
|
|
Quantity
|
4.9 mL
|
|
Type
|
reactant
|
|
Smiles
|
B(F)(F)F.CCOCC
|
|
Name
|
|
|
Quantity
|
10.2 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)#N
|
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
reactant
|
|
Smiles
|
ClCCl
|
Step Four
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred until nitrogen
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
A solution of chloracetyl chloride (freshly distilled
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
1.59 ml, 20 mmol) in ether (10 ml) was added dropwise to
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
(ca. 10-15 mins)
|
|
Duration
|
12.5 (± 2.5) min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
used without further purification
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred until nitrogen evolution
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the organic layer separated
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (MgSO4)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Solvent removal
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
distillation at reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
gave an oil which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was further purified by column chromatography (CH2Cl2 as eluant, 20 g silica)
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClCC1=CN=C(O1)C1=CC=CC=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 4.5 mmol | |
| AMOUNT: MASS | 870 mg | |
| YIELD: PERCENTYIELD | 22% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
